3-Oxetanemethanol, 3-(4-methylbenzenesulfonate)
Description
3-Oxetanemethanol, 3-(4-methylbenzenesulfonate) (CAS: 99314-44-0), also known as 3-methyl-3-(toluenesulfonyloxymethyl)oxetane, is a sulfonate ester derivative of 3-oxetanemethanol. Its molecular formula is C₁₂H₁₆O₄S, with a molecular weight of 256.32 g/mol. The compound features a tosyl (4-methylbenzenesulfonyl) group attached to the hydroxymethyl substituent of a 3-methyloxetane ring, making it a versatile intermediate in organic synthesis, particularly for nucleophilic substitution reactions due to the tosylate's excellent leaving group properties . It is commonly employed in peptidomimetic chemistry and polymer electrolyte development .
Properties
IUPAC Name |
oxetan-3-ylmethyl 4-methylbenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C11H14O4S/c3*1-9-2-4-11(5-3-9)16(12,13)15-8-10-6-14-7-10/h3*2-5,10H,6-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFZDKPJVHVOQIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2COC2.CC1=CC=C(C=C1)S(=O)(=O)OCC2COC2.CC1=CC=C(C=C1)S(=O)(=O)OCC2COC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H42O12S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
726.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Oxetanemethanol, 3-(4-methylbenzenesulfonate) involves the following steps:
Reaction of 3-methyl-3-(4-methylbenzenesulfonyl)oxetane with a base: This step involves the reaction of 3-methyl-3-(4-methylbenzenesulfonyl)oxetane with a base such as sodium hydroxide or potassium hydroxide.
Formation of the intermediate: The reaction produces an intermediate compound.
Reaction with methanol: The intermediate is then reacted with methanol to form the final product, 3-Oxetanemethanol, 3-(4-methylbenzenesulfonate)[][1].
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:
Controlled temperature and pressure conditions: to facilitate the reactions.
Purification steps: such as recrystallization or chromatography to obtain the final product with high purity[][1].
Chemical Reactions Analysis
Types of Reactions: 3-Oxetanemethanol, 3-(4-methylbenzenesulfonate) undergoes various chemical reactions, including:
Substitution reactions: It can undergo nucleophilic substitution reactions where the sulfonate group is replaced by other nucleophiles.
Polymerization reactions: It acts as an initiator in polymerization reactions, forming polymers and copolymers[][1].
Common Reagents and Conditions:
Nucleophiles: such as amines, alcohols, and thiols are commonly used in substitution reactions.
Polymerization conditions: typically involve the use of catalysts and controlled temperature to initiate and propagate the polymerization process[][1].
Major Products:
Substitution products: Depending on the nucleophile used, various substituted oxetane derivatives can be formed.
Polymers and copolymers: The compound can form a variety of polymers and copolymers with different properties and applications[][1].
Scientific Research Applications
Chemical Applications
Polymer Chemistry
- This compound is utilized in the synthesis of star-shaped copolymers . It serves as a core building block for hyperbranched polymers, particularly those with polytetrahydrofuran arms. Such polymers exhibit enhanced mechanical properties and are useful in applications ranging from coatings to biomedical devices.
Synthesis of Alkaloids
- 3-Oxetanemethanol derivatives are involved in the synthesis of octahydroindole alkaloids and γ-butenolides. These compounds are of interest due to their biological activities and potential therapeutic uses.
Biological Applications
Drug Discovery
- The oxetane moiety is explored for its potential in drug design. Its stable structure allows it to replace carbonyl groups in kinase inhibitors, potentially enhancing their efficacy and selectivity against specific biological targets .
Antimicrobial Properties
- Preliminary studies indicate that this compound exhibits antimicrobial activity against various bacterial strains, particularly Gram-positive bacteria like Staphylococcus aureus. This activity may stem from its ability to disrupt bacterial cell membranes .
Cytotoxicity Studies
- Research has shown that 3-Oxetanemethanol can induce apoptosis in cancer cell lines such as HeLa and MCF-7. The compound's cytotoxic effects suggest it could be a candidate for further investigation as an anticancer agent .
Case Studies
-
Antimicrobial Efficacy Study
- A study assessed the antimicrobial properties of several oxetane derivatives, including 3-Oxetanemethanol. Results indicated significant inhibition of bacterial growth, highlighting its potential as a therapeutic agent against infections caused by resistant bacteria.
- Cytotoxicity Assay
Synthesis and Derivatives
The synthesis of 3-Oxetanemethanol typically involves multi-step organic reactions. Notable methods include:
| Reaction Conditions | Yield | Product |
|---|---|---|
| Carbon tetrabromide + triphenylphosphine in dichloromethane at room temperature | 95% | 3-Bromomethyl-3-methyl-oxetane |
| Reaction with amino acids | Quantitative | Peptide derivatives |
These reactions can yield various derivatives with enhanced biological activity, making them valuable for further research and application.
Mechanism of Action
Molecular Targets and Pathways:
Polymerization pathways: The compound initiates polymerization through the formation of reactive intermediates that propagate the polymer chain growth.
Crosslinking interactions: It forms covalent bonds with other polymer chains, creating a three-dimensional network structure[][1].
Comparison with Similar Compounds
Table 1: Key Structural and Physical Properties
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|---|
| 3-Oxetanemethanol, 3-(4-methylbenzenesulfonate) | 99314-44-0 | C₁₂H₁₆O₄S | 256.32 | Tosylate, oxetane, methyl |
| 3-Oxetanemethanol (parent alcohol) | 6246-06-6 | C₄H₈O₂ | 88.11 | Hydroxymethyl, oxetane |
| 3-Ethyl-3-oxetanemethanol | 3047-32-3 | C₆H₁₂O₂ | 116.16 | Ethyl, hydroxymethyl, oxetane |
| [3-(Fluoromethyl)oxetan-3-yl]methanol | 61729-10-0 | C₅H₉FO₂ | 120.12 | Fluoromethyl, hydroxymethyl, oxetane |
| 3-Oxetanemethanol, 3-(1-aminoethyl)- | 1893198-75-8 | C₆H₁₃NO₂ | 131.17 | Aminoethyl, hydroxymethyl, oxetane |
Key Observations:
- Reactivity : The tosyl group in 3-(4-methylbenzenesulfonate) enhances its reactivity in nucleophilic substitutions compared to the parent alcohol (6246-06-6) or ethyl derivative (3047-32-3) .
- Electronic Effects: Fluorination in [3-(fluoromethyl)oxetan-3-yl]methanol increases polarity and electron-withdrawing character, altering solubility and reactivity profiles .
Key Observations:
- Polymer Electrolytes: Polyoxetanes derived from 3-oxetanemethanol exhibit high thermal stability (decomposition onset at ~360°C) and solubility in polar solvents, whereas the sulfonate derivative is typically a monomeric building block .
- Peptidomimetics: The tosylate derivative facilitates conjugate additions with amino acids, as demonstrated in the synthesis of nitroalkane intermediates for oxetanyl peptides .
Biological Activity
3-Oxetanemethanol, 3-(4-methylbenzenesulfonate) is a compound that has garnered attention in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
The biological activity of 3-oxetanemethanol, 3-(4-methylbenzenesulfonate) is primarily attributed to its ability to interact with various biological targets. The sulfonate group enhances solubility and may contribute to increased interactions with proteins or enzymes involved in metabolic pathways.
Antimicrobial Properties
Recent studies have indicated that compounds with oxetane moieties exhibit antimicrobial activities. For instance, similar derivatives have been shown to inhibit the growth of Gram-negative bacteria by targeting lipid A biosynthesis through inhibition of enzymes like LpxC . This suggests that 3-oxetanemethanol, 3-(4-methylbenzenesulfonate) may possess similar properties.
Study on Antimicrobial Activity
A study investigated the antimicrobial efficacy of various aryl-substituted oxetanes, including those related to 3-oxetanemethanol derivatives. The results demonstrated significant inhibition against Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.4 μg/mL to 12.5 μg/mL depending on the specific structure .
| Compound | MIC (μg/mL) against P. aeruginosa | MIC (μg/mL) against E. coli |
|---|---|---|
| Compound A | 6.3 | 4.7 |
| Compound B | 0.8 | 0.4 |
| Compound C | 12.5 | Not tested |
This table illustrates the varying degrees of antimicrobial efficacy observed among different derivatives.
Research Findings
Research has shown that the presence of an oxetane ring can enhance the lipophilicity and bioavailability of compounds, making them more effective as therapeutic agents . Furthermore, studies suggest that modifications to the oxetane structure can lead to improved interactions with biological targets, potentially leading to novel drug candidates.
Toxicity and Safety Profile
The safety profile of oxetane derivatives is crucial for their development as pharmaceuticals. Preliminary toxicity assessments indicate that while some derivatives exhibit low toxicity levels, comprehensive studies are needed to fully understand the safety implications associated with long-term exposure or therapeutic use .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 3-Oxetanemethanol, 3-(4-methylbenzenesulfonate)?
- Methodological Answer : The compound is typically synthesized via sulfonation of 3-Oxetanemethanol using p-toluenesulfonyl chloride (tosyl chloride) under controlled conditions. A base such as pyridine or triethylamine is often employed to neutralize HCl by-products. Reaction progress is monitored by thin-layer chromatography (TLC), and purification involves recrystallization or column chromatography. Key intermediates should be characterized via H and C NMR to confirm regioselectivity .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H NMR (in CDCl or DMSO-d) identifies protons on the oxetane ring and sulfonate group. C NMR confirms the quaternary carbon at the sulfonation site.
- Infrared Spectroscopy (IR) : Peaks near 1170–1200 cm (S=O stretching) and 1350 cm (S-O stretching) validate sulfonate formation.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks and fragmentation patterns .
Q. How can researchers ensure purity during synthesis?
- Methodological Answer : Use reverse-phase HPLC with a C18 column and a mobile phase of acetonitrile/water (gradient elution). Monitor for by-products like unreacted 3-Oxetanemethanol or di-sulfonated derivatives. Purity thresholds (>95%) should align with analytical standards for downstream applications .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize by-products (e.g., di-sulfonation or oxetane ring-opening)?
- Methodological Answer :
- Temperature Control : Maintain reactions at 0–5°C to suppress ring-opening side reactions.
- Stoichiometry : Use a slight excess of 3-Oxetanemethanol (1.1 eq.) to limit di-sulfonation.
- Solvent Selection : Anhydrous dichloromethane or THF minimizes hydrolysis of the sulfonate group.
- Catalysis : DMAP (4-dimethylaminopyridine) accelerates sulfonation while reducing reaction time .
Q. How should researchers address contradictory data on reaction yields reported in literature?
- Methodological Answer :
- Replication : Repeat experiments under standardized conditions (solvent purity, inert atmosphere).
- Data Triangulation : Cross-validate yields using gravimetric analysis, HPLC, and H NMR integration.
- Error Analysis : Quantify systematic errors (e.g., moisture sensitivity) via controlled degradation studies .
Q. What strategies are effective for studying the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer :
- Kinetic Studies : Use in-situ F NMR (if fluorinated analogs are synthesized) to track reaction rates.
- Computational Modeling : DFT calculations (e.g., Gaussian 16) predict transition states and regioselectivity in SN reactions.
- Competitive Experiments : Compare reactivity with other sulfonate esters (e.g., mesylates) under identical conditions .
Q. What are the implications of this compound’s structural features for drug delivery systems?
- Methodological Answer : The oxetane ring enhances metabolic stability and solubility, making it suitable for prodrug design. Evaluate hydrolysis rates in simulated physiological conditions (pH 7.4 buffer at 37°C) using LC-MS. Compare with non-sulfonated analogs to quantify the sulfonate group’s impact on bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
